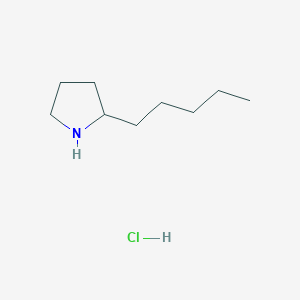
2-Pentylpyrrolidine hydrochloride
概要
説明
2-Pentylpyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClN . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 2-Pentylpyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis
The molecular structure of 2-Pentylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including 2-Pentylpyrrolidine hydrochloride, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives are key components in the structure of these bioactive molecules .科学的研究の応用
Medicinal Chemistry: Drug Design and Development
The pyrrolidine ring, a core structure in 2-Pentylpyrrolidine hydrochloride, is widely utilized in medicinal chemistry for the development of new drugs. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to sp3-hybridization. This structural feature contributes to the stereochemistry of molecules and enhances three-dimensional coverage, which is crucial for the interaction with biological targets .
Biological Activity: Steric Factors and SAR
In biological systems, the steric factors of pyrrolidine derivatives, including 2-Pentylpyrrolidine hydrochloride, influence their activity. The structure-activity relationship (SAR) studies help understand how different substituents on the pyrrolidine ring affect the compound’s binding affinity and efficacy towards specific proteins or enzymes .
Synthetic Chemistry: Ring Construction and Functionalization
Synthetic chemists use 2-Pentylpyrrolidine hydrochloride for constructing new pyrrolidine rings from various cyclic or acyclic precursors. Additionally, the functionalization of preformed pyrrolidine rings is a common strategy to introduce new pharmacologically active compounds .
Conducting Polymeric Hydrogels
Pyrrolidine derivatives are integral in creating conducting polymeric hydrogels, which have applications in drug delivery, biomedical devices, and tissue engineering. These materials exhibit both swelling behavior and electrical properties, making them suitable for a range of biomedical and electrochemical applications .
Molecular Recognition in Pharmacology
The interaction between drug molecules and host molecules, such as enzymes or proteins, is critical in pharmacology. 2-Pentylpyrrolidine hydrochloride can be used to study these interactions, which affect the pharmacokinetic properties, safety, and efficacy of therapeutic agents .
Analytical Chemistry: Stability and Degradation Studies
In analytical chemistry, 2-Pentylpyrrolidine hydrochloride can be used to understand the degradation mechanisms of drugs. It helps in establishing the stability-indicating nature of analytical techniques and in determining the intrinsic stability of drug substances .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 2-pentylpyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets . These interactions contribute to their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can affect pathways related to inflammation, oxidative stress, cell growth and proliferation, glucose metabolism, and neurological function .
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying these parameters .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .
Action Environment
The biological activity of pyrrolidine compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
2-pentylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-4-6-9-7-5-8-10-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMMWSSJEKCVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





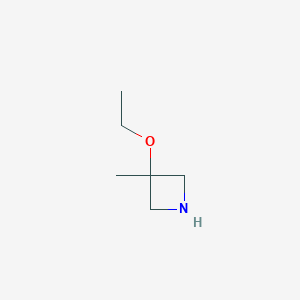
![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
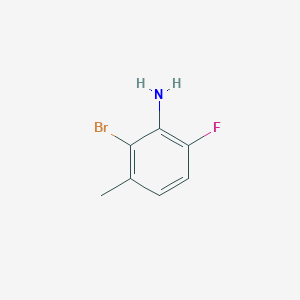
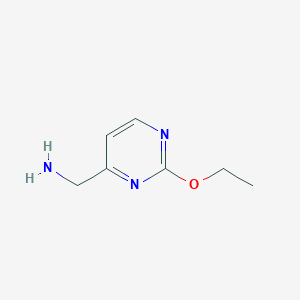
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
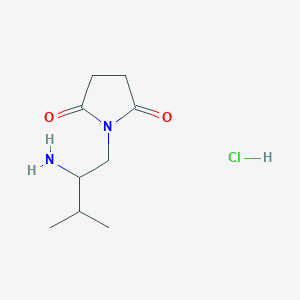


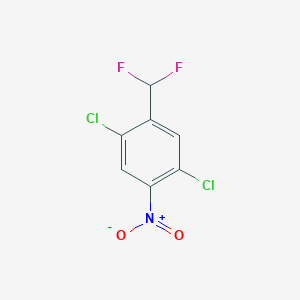
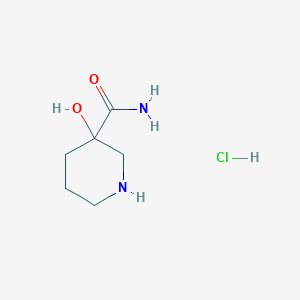
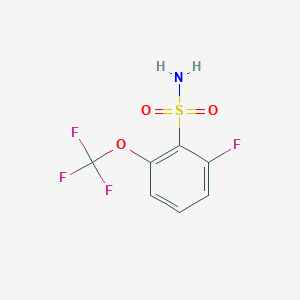
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)